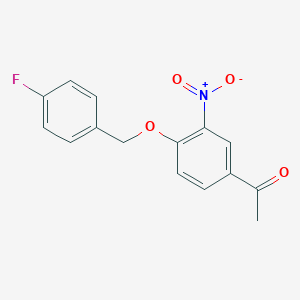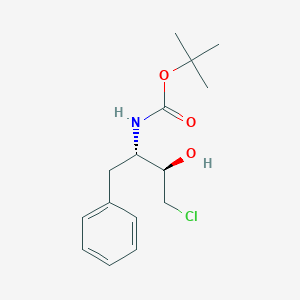
tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate-like compounds often involves multistep chemical processes including protection-deprotection strategies, nucleophilic addition reactions, and carbamate formation. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in methanol-water mixtures, showcasing the versatility of carbamate derivatives as intermediates in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives, including those similar to tert-butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate, is characterized by X-ray crystallography studies. These analyses reveal the stereochemistry and confirm the configuration of the chiral centers within the molecule. For example, X-ray studies have shown the molecular packing and the orientation of substituents in related compounds, highlighting the importance of hydrogen bonding in stabilizing the crystal structure (Didierjean et al., 2004).
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activities : Synthesis of hydroxyethylsulfonamides derivatives of this compound was reported. These compounds showed significant activity against M. tuberculosis, indicating their potential as antimycobacterial agents (Moreth et al., 2014).
Organic Synthesis : It has been used in the synthesis of various organic compounds. For instance, its derivatives have been applied in the preparation of chiral pyrrolidin-2-one, an important intermediate in organic synthesis (Weber et al., 1995).
Crystallography and Molecular Structure Analysis : The compound has been used in crystallographic studies to understand molecular structures and interactions. Such studies provide insights into molecular conformation and potential for forming chelates (Baillargeon et al., 2017).
Synthesis of Natural Product Analogs : It has been used in the synthesis of intermediates for natural products like jaspine B, which shows cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).
Preparation of Polymerizable Antioxidants : The compound has been involved in the synthesis of monomeric antioxidants containing hindered phenol, which are used for protecting polymers like polypropylene against thermal oxidation (Pan et al., 1998).
Safety And Hazards
The compound is classified as harmful if swallowed, causes serious eye damage, is suspected of damaging fertility or the unborn child, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, and eye/face protection .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12-13,18H,9-10H2,1-3H3,(H,17,19)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGQSTIUFXHAJS-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433180 | |
| Record name | tert-Butyl [(2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate | |
CAS RN |
162536-40-5 | |
| Record name | 1,1-Dimethylethyl N-[(1S,2R)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162536-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

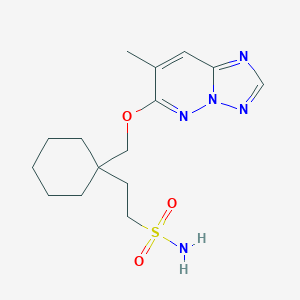
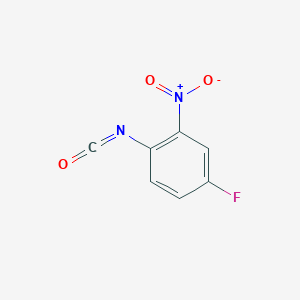
![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B69889.png)
![8-bromo-3-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B69891.png)
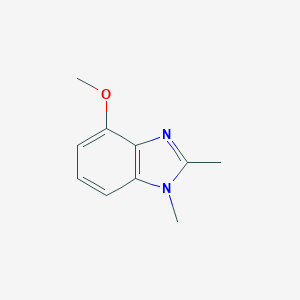
![Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate](/img/structure/B69894.png)
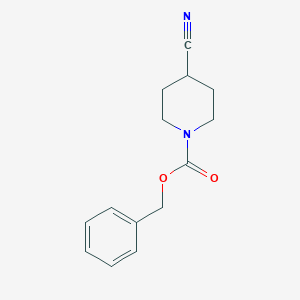
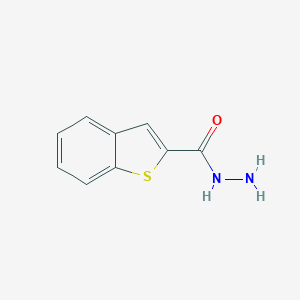
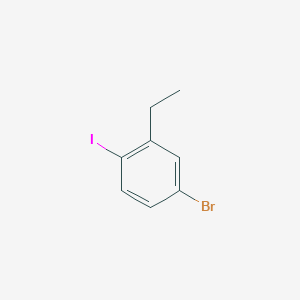
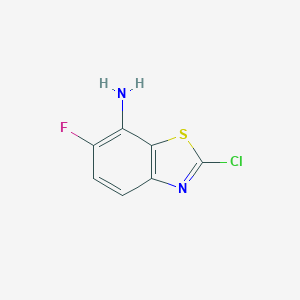
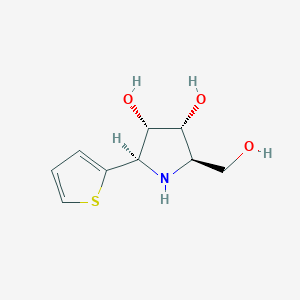
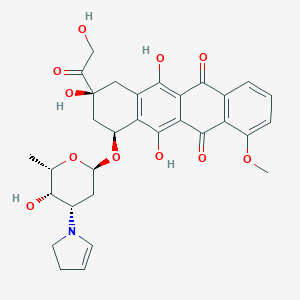
![[4-(2-Methylimidazol-1-yl)phenyl]methanol](/img/structure/B69914.png)
